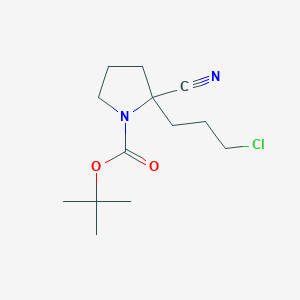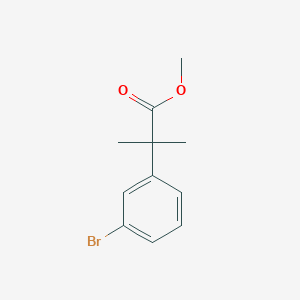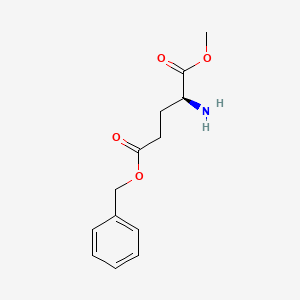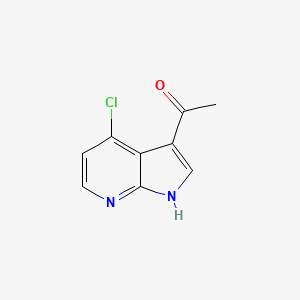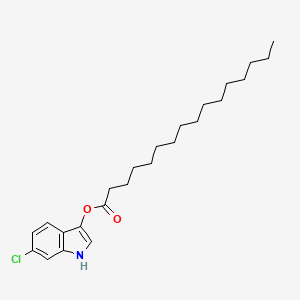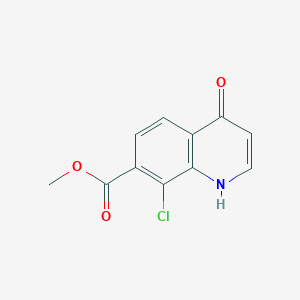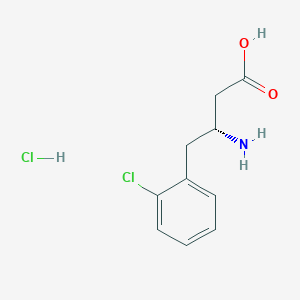
Rho-Kinase-IN-1
Overview
Description
Rho-Kinase-IN-1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Rho-associated protein kinase is a serine/threonine kinase that plays a crucial role in various cellular functions, including contraction, motility, proliferation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cardiovascular diseases, cancer, and neurological disorders .
Mechanism of Action
Target of Action
Rho-Kinase-IN-1 primarily targets Rho-associated kinases, specifically ROCK1 and ROCK2 . These kinases are serine/threonine kinases that are downstream targets of the small GTPases RhoA, RhoB, and RhoC . They play a crucial role in various cellular activities, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation and apoptosis, and remodeling of the extracellular matrix .
Mode of Action
This compound interacts with its targets by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . This interaction leads to changes in the activity of the targeted kinases, thereby influencing the cellular processes they regulate .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a part in the guanine nucleotide exchange factors, factors that cycle between the bound and unbound conformations of GTP1 . It works downstream of RhoA protein, a Rho GTPase . Once active, this compound phosphorylates myosin light chain, myosin phosphatase substrate 1, LIM kinase, CP1-17, calponin and the ERM proteins . These factors serve a number of cellular roles including cell adhesion, actomyosin contraction, cell migration, and cell proliferation .
Pharmacokinetics
It is known that this compound regulates the development of diabetic kidney disease via modulation of fatty acid metabolism , suggesting that it may have an impact on metabolic processes.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been implicated in diverse metabolic functions throughout the body, with promising evidence identifying ROCK1 as a therapeutic target in diabetes and obesity . It regulates energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and paradoxical modulation of insulin signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, ROCK1 expresses itself primarily in the respiratory tract, liver, spleen, anus, and genital warts, while ROCK2 is dispersed mainly within the brain and the heart .
Biochemical Analysis
Biochemical Properties
Rho-Kinase-IN-1 functions by inhibiting the activity of ROCK1 and ROCK2, which are serine/threonine kinases involved in the regulation of the actin cytoskeleton. This compound interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. By inhibiting ROCKs, this compound disrupts the phosphorylation of downstream targets such as myosin light chain (MLC) and LIM kinase, leading to altered actin filament dynamics .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In endothelial cells, it inhibits the secretion of chemokines like interleukin-8 and monocyte chemoattractant protein-1, reducing inflammation . In cancer cells, this compound impedes cell cycle progression and induces cellular senescence by down-regulating essential cell-cycle proteins such as CyclinA, CKS1, and CDK1 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCKs .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as myosin light chain and LIM kinase, which are crucial for actin filament organization and cellular contractility . The compound also affects gene expression by modulating the activity of transcription factors regulated by ROCKs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. For instance, prolonged inhibition of ROCKs by this compound can lead to sustained changes in cell morphology, motility, and gene expression . Additionally, the degradation of this compound in vitro and in vivo can influence its efficacy and the duration of its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as impaired cellular function and increased apoptosis . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant ROCK inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways by modulating the activity of ROCKs. These kinases play a role in glucose uptake, lipid metabolism, and energy expenditure . By inhibiting ROCKs, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . The compound also interacts with enzymes and cofactors involved in these pathways, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and efficacy. For example, this compound may be concentrated in certain cellular compartments, enhancing its inhibitory effects on ROCKs .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. In epithelial cells, the compound is primarily localized at cell-cell contacts and adhesion sites . In muscle cells, this compound is found at actin filaments and plasma membranes . These localization patterns are directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rho-Kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as substituted anilines and isocyanates, which undergo cyclization and functional group modifications to yield the final product . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to produce large quantities of the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Rho-Kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Rho-Kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Rho-associated protein kinase in various chemical processes and reactions.
Biology: Employed in cell biology research to investigate the effects of Rho-associated protein kinase inhibition on cell motility, proliferation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating diseases such as glaucoma, cardiovascular diseases, and cancer. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting Rho-associated protein kinase pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rho-Kinase-IN-1 include:
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting Rho-associated protein kinase. This selectivity allows for more precise targeting of Rho-associated protein kinase pathways, reducing off-target effects and increasing therapeutic efficacy. Additionally, this compound has shown promise in various preclinical studies, highlighting its potential as a therapeutic agent for multiple diseases .
Properties
IUPAC Name |
N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSYTMLVCLGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

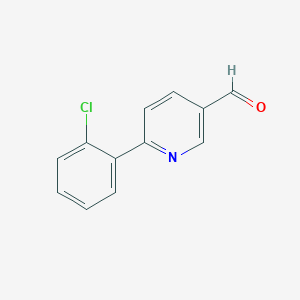

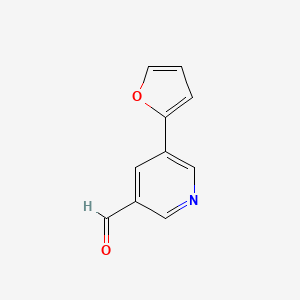
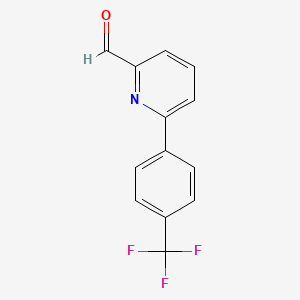
![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)
